molecular formula C22H23NO B3055021 1-[Phenyl(piperidino)methyl]-2-naphthol CAS No. 6278-04-2

1-[Phenyl(piperidino)methyl]-2-naphthol

Cat. No. B3055021
CAS RN: 6278-04-2
M. Wt: 317.4 g/mol
InChI Key: RJMSVDFLOXQKOO-UHFFFAOYSA-N
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Description

“1-[Phenyl(piperidino)methyl]-2-naphthol” is a chemical compound . It’s also known as "1-[phenyl(piperidino)methyl]-2-naphthyl 4-(tert-butyl)benzenecarboxylate" . The molecular formula of this compound is C33H35NO2 and its molecular weight is 477.64 .


Synthesis Analysis

Piperidine derivatives, which “1-[Phenyl(piperidino)methyl]-2-naphthol” is a part of, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-[Phenyl(piperidino)methyl]-2-naphthol” includes a piperidine moiety . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives like “1-[Phenyl(piperidino)methyl]-2-naphthol” include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

While the exact mechanism of action for “1-[Phenyl(piperidino)methyl]-2-naphthol” is not clear, piperidine derivatives are known to exhibit various biological activities . They are present in more than twenty classes of pharmaceuticals .

Future Directions

Piperidine derivatives, including “1-[Phenyl(piperidino)methyl]-2-naphthol”, have significant potential in the field of drug discovery . They show a wide variety of biological activities and are being utilized in different therapeutic applications . Future research may focus on exploring more about these compounds and their potential uses in the pharmaceutical industry .

properties

IUPAC Name

1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO/c24-20-14-13-17-9-5-6-12-19(17)21(20)22(18-10-3-1-4-11-18)23-15-7-2-8-16-23/h1,3-6,9-14,22,24H,2,7-8,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMSVDFLOXQKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Phenyl(piperidino)methyl]-2-naphthol

CAS RN

6278-04-2
Record name NSC35473
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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